REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:16]([Li])CCC.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[O:27]1CCC[CH2:28]1>[Cl-].[Na+].O>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([CH2:15][C:28]([C:23]2[CH:22]=[CH:21][CH:26]=[C:25]([CH3:16])[CH:24]=2)=[O:27])[CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6|
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
875 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
N-(3-methylbenzoyl)propyleneimine
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
brine
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
, warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude crystals were recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |